4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene
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Overview
Description
6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is an organic compound with a unique bicyclic structure. It is a colorless liquid with a pungent odor and is classified as a cyclopentene derivative. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- typically involves cyclization reactions of cyclopentene derivatives. One common method includes the reaction of cyclopentadiene with isopropylidene derivatives under specific conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is used as a building block for synthesizing more complex molecules.
Biology
The compound’s reactivity makes it useful in biological studies, particularly in the synthesis of biologically active molecules. It can be used to create analogs of natural products for studying biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
Industrially, 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is used as an intermediate in the production of various chemicals. Its applications include the manufacture of polymers, resins, and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- include other bicyclic compounds such as:
- Bicyclo[3.1.0]hex-2-ene, 4-methylene-1-(1-methylethyl)-
- 6-Oxabicyclo[3.1.0]hex-2-ene, 4,4-dimethyl-
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
Uniqueness
What sets 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- apart is its specific substitution pattern and the presence of the isopropylidene group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
138711-28-1 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C8H10O/c1-5(2)6-3-4-7-8(6)9-7/h3-4,7-8H,1-2H3 |
InChI Key |
URDUJUZQSWLGLH-UHFFFAOYSA-N |
SMILES |
CC(=C1C=CC2C1O2)C |
Canonical SMILES |
CC(=C1C=CC2C1O2)C |
Synonyms |
6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- |
Origin of Product |
United States |
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